PP121

Vue d'ensemble

Description

PP-121 est un inhibiteur multicible connu pour son activité puissante contre plusieurs récepteurs tyrosine kinases et kinases de la famille des phosphoinositide 3-kinases. Il a montré des effets inhibiteurs significatifs sur le récepteur du facteur de croissance dérivé des plaquettes, la kinase des cellules hématopoïétiques, la cible mammalienne de la rapamycine, le récepteur du facteur de croissance endothélial vasculaire 2, la tyrosine-protéine kinase Src proto-oncogène et l'homologue 1 de l'oncogène viral de la leucémie murine Abelson .

Applications De Recherche Scientifique

PP-121 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cell biology to investigate the role of kinases in cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit multiple kinases involved in tumor growth and survival.

Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents

Mécanisme D'action

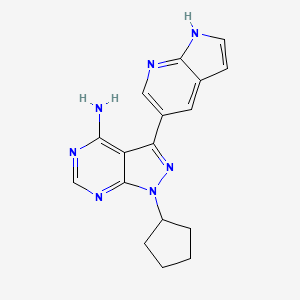

PP121, also known as “1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, is a multi-targeted kinase inhibitor .

Target of Action

this compound primarily targets several kinases, including mTOR, DNK-PK, VEGFR2, Src, and PDGFR . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and survival .

Mode of Action

this compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and growth . It also downregulates the mitogen-activated protein kinase (MAPK) pathway, which plays a role in various cellular functions, including cell proliferation, differentiation, and migration .

Pharmacokinetics

It’s known that the compound’s efficacy can be influenced by its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound has been shown to have anti-inflammatory and anti-contractile effects in asthma treatment . It relieves asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion, via downregulation of inflammatory factors, mucins, and the MAPK/Akt signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown to inhibit NSCLC migratory invasion in an astrocytic environment . .

Analyse Biochimique

Biochemical Properties

PP121 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit calcium mobilization by switching certain ion channels . These include L-type voltage-dependent Ca2+ channels (L-VDCCs), nonselective cation channels (NSCCs), transient receptor potential channels (TRPCs), Na+/Ca2+ exchangers (NCXs), and K+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by downregulating inflammatory factors, mucins, and the mitogen-activated protein kinase (MAPK)/Akt signaling pathway . This leads to the relief of asthmatic pathological features, including airway hyperresponsiveness, systematic inflammation, and mucus secretion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways in cells , which can stop viral replication at concentrations that are nontoxic to cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been observed that this compound can relieve typical pathological signs in an asthma mouse model .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de PP-121 implique la formation d'un squelette pyrazolylpyridine. Les étapes clés comprennent :

Formation du Cycle Pyrazole : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Formation du Cycle Pyridine : Cette étape implique la construction du cycle pyridine par une série de réactions, notamment la condensation et la cyclisation.

Réactions de Couplage : La dernière étape implique le couplage des cycles pyrazole et pyridine pour former le squelette pyrazolylpyridine.

Méthodes de Production Industrielle

La production industrielle de PP-121 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

PP-121 subit diverses réactions chimiques, notamment :

Oxydation : PP-121 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : PP-121 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et Conditions Communs

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .

Applications de la Recherche Scientifique

PP-121 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie : Employé en biologie cellulaire pour étudier le rôle des kinases dans la prolifération cellulaire, la différenciation et l'apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber plusieurs kinases impliquées dans la croissance et la survie tumorale.

Industrie : Utilisé dans le développement d'inhibiteurs de kinases et d'autres agents pharmaceutiques

Mécanisme d'Action

PP-121 exerce ses effets en inhibant plusieurs récepteurs tyrosine kinases et kinases de la famille des phosphoinositide 3-kinases. Il se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la signalisation en aval qui en résulte. Cette inhibition conduit à la suppression de la prolifération cellulaire, à l'induction de l'apoptose et à l'inhibition de l'angiogenèse .

Comparaison Avec Des Composés Similaires

PP-121 est unique en raison de son profil d'inhibition multicible. Des composés similaires comprennent :

Imatinib : Inhibe Bcr-Abl, le récepteur du facteur de croissance dérivé des plaquettes et c-Kit.

Sunitinib : Cible le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes et c-Kit.

Sorafenib : Inhibe le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes et les kinases Raf

PP-121 se distingue par son éventail plus large de cibles et sa puissance plus élevée contre des kinases spécifiques .

Propriétés

IUPAC Name |

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXTLZYXZNATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648002 | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092788-83-4 | |

| Record name | PP-121 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092788834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PP-121 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1092788-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP-121 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9VB06146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PP121 exhibits inhibitory activity against multiple kinases, including mTOR, RET, and VEGFR2. [, , , ] This multi-targeted approach distinguishes it from more selective kinase inhibitors.

- mTOR inhibition: By inhibiting mTOR, this compound disrupts downstream signaling pathways involved in cell growth, proliferation, and survival. This mechanism contributes to its anticancer activity, particularly in ovarian cancer. [, ]

- RET inhibition: this compound's ability to inhibit RET, a receptor tyrosine kinase, presents a potential therapeutic approach for treating medullary thyroid carcinoma (MTC). RET signaling plays a crucial role in MTC development and progression. []

- VEGFR2 inhibition: this compound's inhibitory effect on VEGFR2, a key regulator of angiogenesis, adds another layer to its anticancer activity. By suppressing VEGFR2, this compound can potentially limit tumor growth by disrupting the formation of new blood vessels that supply tumors with nutrients and oxygen. []

ANone: The provided research papers primarily focus on this compound's biological activity and do not delve into its material compatibility or stability under various conditions beyond biological contexts.

A: this compound is a kinase inhibitor, meaning it binds to and inhibits the catalytic activity of specific kinases. [, , ] It is not a catalyst itself. Its applications stem from its ability to disrupt kinase-mediated signaling pathways, making it a potential therapeutic agent for diseases like cancer.

ANone: The provided research does not offer specific insights into the SAR of this compound. Further research is needed to understand how modifications to its structure might affect its activity, potency, and selectivity.

A: The provided research papers focus primarily on in vitro and preclinical in vivo studies, with limited information on the detailed PK/PD profile of this compound. While one study mentions this compound inhibiting ovarian cancer metastasis and reducing tumor growth in an in vivo model, specific details regarding absorption, distribution, metabolism, and excretion (ADME) were not elaborated upon. []

ANone: Several studies demonstrate the anticancer potential of this compound using both in vitro and in vivo models:

- Ovarian cancer: this compound effectively inhibits ovarian cancer cell adhesion, invasion, and proliferation in vitro. [] In mouse models, it prevents ovarian cancer metastasis, prolongs survival, and reduces tumor growth. []

- Prostate cancer: Computational modeling identified this compound as a potential therapeutic for metastatic, castration-resistant prostate cancer (mCRPC). [, ] In vitro and in vivo studies confirmed its ability to suppress CRPC growth. [] Interestingly, combining this compound with docetaxel, a standard chemotherapy drug, significantly enhanced tumor reduction and survival in a mouse model of bone metastatic CRPC, surpassing the efficacy of docetaxel alone. []

- Non-small cell lung cancer (NSCLC): this compound exhibited antitumorigenic effects in NSCLC cell lines and patient-derived xenograft models. [] It downregulated pharmacodynamic targets and demonstrated potential to overcome resistance mechanisms associated with EGFR mutations and MET amplifications, both known to contribute to tyrosine kinase inhibitor resistance in NSCLC. []

A: While the provided research does not delve into specific resistance mechanisms to this compound, one study highlights a crucial observation in prostate cancer. [] While this compound effectively suppressed CRPC growth in subcutaneous models, resistance emerged in bone metastases. [] Combining this compound with docetaxel successfully overcame this resistance, indicating the potential for combination therapies to combat acquired resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)